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molecular formula C11H10N2O B1600435 3-Methoxy-6-phenylpyridazine CAS No. 4578-42-1

3-Methoxy-6-phenylpyridazine

Cat. No. B1600435
M. Wt: 186.21 g/mol
InChI Key: NZEKNUOVEYRUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511038B2

Procedure details

A mixture of 3-chloro-6-methoxy-pyridazine (4.0 g, 27.7 mmol) and phenyl boronic acid (5.1 g, 41.6 mmol) in toluene (160 mL) was degassed and tetrakis(triphenylphosphine)palladium (960 mg, 0.83 mmol) and 2M sodium carbonate (29.3 mL, 58.7 mmol) were added. The mixture was heated to reflux under nitrogen for 6 h, then cooled and the organic phase washed with 2M NaOH (75 mL), dried over magnesium sulphate and solvent removed under reduced pressure to give a solid which was subjected to column chromatography (n-Hex/EtOAc 9:1 to 1:1) to afford the title compound (74% yield) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
n-Hex EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.3 mL
Type
reactant
Reaction Step Three
Quantity
960 mg
Type
catalyst
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:8][C:5]1[N:4]=[N:3][C:2]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:6]=1 |f:2.3.4,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)OC
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
n-Hex EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
29.3 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
960 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
the organic phase washed with 2M NaOH (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid which

Outcomes

Product
Name
Type
product
Smiles
COC=1N=NC(=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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